molecular formula C8H6FNO2 B15046030 8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B15046030
M. Wt: 167.14 g/mol
InChI Key: CJCHEDZIOJQMPQ-UHFFFAOYSA-N
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Description

8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a fluorine atom attached to the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of substituted salicylaldehyde with a fluorinating agent under controlled conditions. One common method involves the use of tetrahydrofuran as a solvent and a Grignard reagent to facilitate the reaction . The mixture is stirred at room temperature for a specified duration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, catalyst-free annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates have been successfully achieved under mild conditions .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to ensure high yields and efficiency.

Major Products

The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles

Scientific Research Applications

8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
  • 1,2-dihydroquinolines
  • 2,3-dihydropyrroles

Uniqueness

8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

8-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11)

InChI Key

CJCHEDZIOJQMPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)F)NC(=O)O1

Origin of Product

United States

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